5-Chloroisoquinolin-6-ol
Overview
Description
5-Chloroisoquinolin-6-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloroisoquinolin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of the chlorine atom at the 5-position and a hydroxyl group at the 6-position contributes to its unique chemical properties and biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various derivatives of isoquinoline compounds have been shown to possess significant activity against bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 1 × 10^-4 | Effective against S. aureus |
Derivative A | 0.5 × 10^-4 | Effective against E. coli |
The minimum inhibitory concentration (MIC) values suggest that modifications at different positions can enhance antimicrobial efficacy, making these compounds potential leads for antibiotic development .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have reported IC50 values indicating cytotoxic effects on cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20.1 | Induces ROS generation |
A549 | 14 | Interferes with tubulin polymerization |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
3. Antimalarial Activity
In addition to its antibacterial and anticancer properties, this compound has shown potential as an antimalarial agent. Research indicates that certain isoquinoline derivatives exhibit inhibitory activity against Plasmodium falciparum, the causative agent of malaria.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : Compounds in this class can inhibit enzymes critical for cellular metabolism and proliferation.
- Receptor Modulation : They may modulate receptor signaling pathways, affecting cell growth and survival.
These interactions lead to significant alterations in biochemical pathways within target organisms, contributing to their therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antimicrobial Effectiveness : In vitro studies demonstrated that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Models : The compound was tested on multiple cancer cell lines, revealing promising results with low cytotoxicity towards normal cells while effectively targeting tumor cells .
- Antiviral Properties : Emerging data suggest potential antiviral activities against viruses such as dengue, indicating a broader therapeutic scope .
Properties
IUPAC Name |
5-chloroisoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPGTZNQQAMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668956 | |
Record name | 5-Chloroisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918488-41-2 | |
Record name | 5-Chloroisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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